
3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and an amide linkage to a phenylpropanamide moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Amidation: The benzylated piperidine is reacted with phenylpropanoyl chloride in the presence of a base such as triethylamine to form the final amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Benzylpiperidin-1-YL)-N-phenylbenzamide: Similar structure but with a benzamide moiety.
3-(4-Benzylpiperidin-1-YL)-N-phenylbutanamide: Similar structure but with a butanamide moiety.
Uniqueness
3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide is unique due to its specific combination of a piperidine ring, benzyl group, and phenylpropanamide moiety. This structure allows for distinct interactions with biological systems compared to its analogs, making it a valuable compound for targeted research.
Propiedades
Fórmula molecular |
C21H26N2O |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-(4-benzylpiperidin-1-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C21H26N2O/c24-21(22-20-9-5-2-6-10-20)13-16-23-14-11-19(12-15-23)17-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,22,24) |
Clave InChI |
MXLNSGUGFGDRLN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)CCC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B13579386.png)
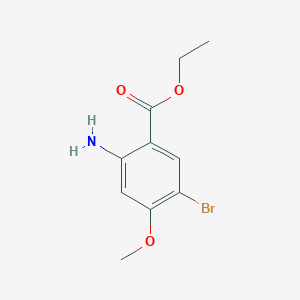
aminehydrochloride](/img/structure/B13579397.png)
![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
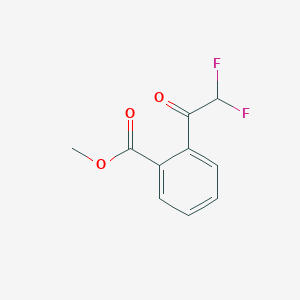

![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)
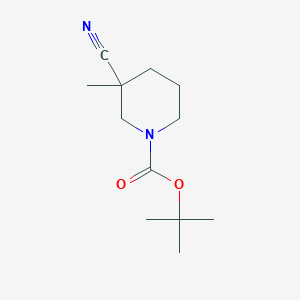
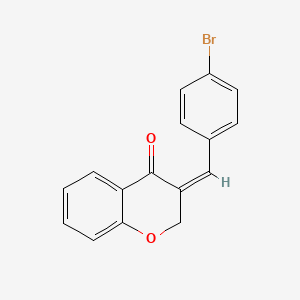
![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine](/img/structure/B13579435.png)

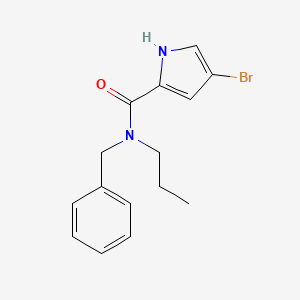
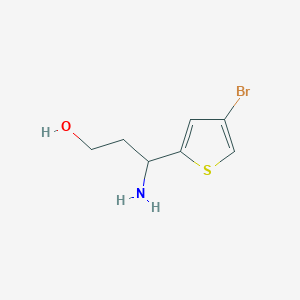
![Tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13579469.png)
